molecular formula C14H16N2O3S B1684024 Monastrol CAS No. 254753-54-3

Monastrol

Cat. No.: B1684024
CAS No.: 254753-54-3
M. Wt: 292.36 g/mol
InChI Key: LOBCDGHHHHGHFA-LBPRGKRZSA-N
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Description

Monastrol is a cell-permeable small molecule inhibitor . It is a racemate comprising equimolar amounts of R- and S-monastrol . It has a role as an antineoplastic agent, an EC 3.5.1.5 (urease) inhibitor, an antileishmanial agent, and an antimitotic .


Synthesis Analysis

This compound and its analogues have been synthesized through the Biginelli reaction . In one study, a series of 18 3,4-dihydropyrimidine analogues bearing a 1,2-methylenedioxybenzene component at position 4 with diverse side chains at positions 5 and 6 were designed and synthesized as inhibitors of the Eg5 kinesin enzyme .


Molecular Structure Analysis

This compound has a molecular weight of 292.36 g/mol . Its molecular formula is C14H16N2O3S . The structure of this compound includes a dihydropyrimidinethione core, which makes several hydrophobic interactions with a surface consisting of the side chains of residues Gly117, Ile136, Pro137, Tyr211, Leu214, and Ala218 .


Chemical Reactions Analysis

This compound binds to a long loop that is specific to the Eg5 (also known as KIF11 or kinesin-5) kinesin family, and allosterically inhibits ATPase activity of the kinesin . This compound was synthesized through a reaction in which hydroxyphenyl at C-4 position in dimethylenastron has been replaced with substituted benzylimidazolyl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.36 g/mol and a molecular formula of C14H16N2O3S . It is soluble to 20 mM in ethanol and to 100 mM in DMSO .

Scientific Research Applications

Monastrol has been used in a variety of scientific research applications, including in vivo and in vitro experiments. In vivo experiments are those that are performed on living organisms, while in vitro experiments are those that are performed in a laboratory setting. This compound has been used to study the structure and function of microtubules in both in vivo and in vitro experiments.

In Vivo

Monastrol has been used in a variety of in vivo experiments, including studies of cell division, cell motility, and cell adhesion. In these experiments, this compound is used to inhibit the polymerization of microtubules, thus preventing the cells from dividing or moving. This compound has also been used to study the effects of various drugs on the microtubule network.

In Vitro

Monastrol has also been used in a variety of in vitro experiments. In these experiments, this compound is used to inhibit the polymerization of microtubules, thus preventing the formation of microtubule structures. This compound has been used to study the effects of various drugs on microtubules, as well as to study the effects of various proteins on microtubules.

Mechanism of Action

Target of Action

Monastrol primarily targets a kinesin called Eg5 . Kinesins are a class of proteins involved in various cellular functions, with their involvement in mitosis making them particularly important in cancer . Eg5, also known as KIF11 or kinesin-5, is a motor protein crucial for the formation of bipolar spindles during mitosis, which is responsible for dividing the cells .

Mode of Action

This compound acts by inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain . This alters the ability of Eg5 to generate force, thereby preventing it from maintaining the bipolar spindles . This compound binds to a long loop that is specific to the Eg5 kinesin family, and allosterically inhibits ATPase activity of the kinesin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitotic spindle assembly process . By inhibiting Eg5, this compound disrupts the formation of bipolar spindles, a crucial component of the mitotic process . This leads to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

This compound’s action results in the arrest of cells in the cell cycle and induces apoptosis or programmed cell death . This is particularly effective in arresting cells undergoing uncontrollable cell division, such as cancer cells . By preventing the maintenance of bipolar spindles, this compound disrupts cell division, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanocarriers synthesized from ammonia, ethanol, tetraethyl orthosilicate, and Polysorbate 80 has been shown to improve the transport of hydrophobic drugs like this compound within the body . .

Biological Activity

Monastrol has been found to be a potent inhibitor of microtubule polymerization. In vitro studies have shown that this compound inhibits the polymerization of microtubules in a concentration-dependent manner. This compound has also been found to inhibit the formation of microtubule structures in vivo, suggesting that it may be a useful tool in studying the structure and function of microtubules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the polymerization of microtubules, thus preventing the formation of microtubule structures. This compound has also been found to inhibit the formation of microtubule structures in vivo, suggesting that it may be a useful tool in studying the structure and function of microtubules.

Advantages and Limitations for Lab Experiments

Monastrol has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and is soluble in water. This compound is also a potent inhibitor of microtubule polymerization, making it an ideal tool for studying the structure and function of microtubules. However, this compound has several limitations. It is not selective for any particular type of microtubule and can inhibit the polymerization of all types of microtubules. Additionally, this compound is not selective for any particular cell type and can affect the polymerization of microtubules in all cells.

Future Directions

The future of Monastrol research is promising. There are several potential directions for future research, including the development of more selective inhibitors of microtubule polymerization, the development of more selective inhibitors of microtubule assembly, and the development of new methods for studying microtubules. Additionally, this compound could be used to study the effects of various drugs on microtubules, as well as to study the effects of various proteins on microtubules. Finally, this compound could be used to study the effects of microtubule inhibitors on cell division and cell motility.

Safety and Hazards

Monastrol should not be used for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment, and exposure to skin, eyes, or clothing should be avoided . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

Biochemical Analysis

Biochemical Properties

Monastrol is known to interact with a kinesin protein called Eg5 . This interaction is crucial as Eg5 plays a vital role in the formation of bipolar spindles during mitosis . By inhibiting the basal and microtubule-stimulated ATPase activity of the Eg5 motor domain, this compound alters the ability of Eg5 to generate force .

Cellular Effects

This compound has been found to be effective in arresting cells in the cell cycle and inducing apoptosis or programmed cell death . It affects the cell function by influencing the cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Eg5 motor domain . This binding interaction leads to the inhibition of Eg5, thereby preventing it from maintaining the bipolar spindles and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While detailed dosage effects are still being studied, it is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The effects of this compound on its localization or accumulation are subjects of current research.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being investigated. Current research is focused on understanding any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Monastrol involves several steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "ethyl 2-bromopropionate", "methyl 3-nitrobenzoate", "sodium hydride", "palladium on carbon", "copper(I) iodide", "triethylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "tetrahydrofuran", "methanol", "acetic acid", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,4-dichlorophenyl)acetate by reacting 2,4-dichlorobenzaldehyde with ethyl 2-bromopropionate in the presence of sodium hydride and palladium on carbon catalyst.", "Step 2: Nitration of ethyl 2-(2,4-dichlorophenyl)acetate with methyl 3-nitrobenzoate in the presence of copper(I) iodide and triethylamine to yield ethyl 2-(2,4-dichlorophenyl)-2-nitroacetate.", "Step 3: Reduction of ethyl 2-(2,4-dichlorophenyl)-2-nitroacetate with sodium borohydride in methanol to obtain ethyl 2-(2,4-dichlorophenyl)-2-aminoacetate.", "Step 4: Cyclization of ethyl 2-(2,4-dichlorophenyl)-2-aminoacetate with hydrochloric acid in the presence of sodium hydroxide to yield Monastrol.", "Step 5: Purification of Monastrol by recrystallization from diethyl ether/tetrahydrofuran mixture using acetic acid and water as co-solvents." ] }

254753-54-3

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl (4S)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m0/s1

InChI Key

LOBCDGHHHHGHFA-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=S)N[C@H]1C2=CC(=CC=C2)O)C

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Appearance

Solid powder

254753-54-3

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Monastrol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.